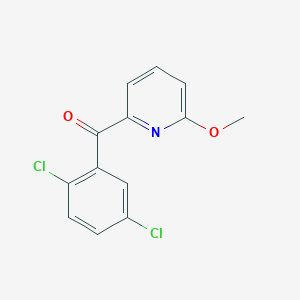

2-(2,5-Dichlorobenzoyl)-6-methoxypyridine

Description

2-(2,5-Dichlorobenzoyl)-6-methoxypyridine is a heterocyclic compound featuring a pyridine core substituted at position 2 with a 2,5-dichlorobenzoyl group and at position 6 with a methoxy group. Its molecular formula is C₁₃H₉Cl₂NO₂, with a molecular weight of 282.1 g/mol. The 2,5-dichlorobenzoyl moiety contributes to its lipophilicity and electronic properties, while the methoxy group enhances solubility in polar solvents.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-7-8(14)5-6-10(9)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNZUPMIPOVWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,5-Dichlorobenzoyl)-6-methoxypyridine (DCBMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

- IUPAC Name : 2-(2,5-Dichlorobenzoyl)-6-methoxypyridine

- Molecular Formula : C12H8Cl2N2O

- CAS Number : 1187168-04-2

Synthesis

DCBMP can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoyl chloride with 6-methoxypyridine under controlled conditions. This synthesis typically includes the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Antimicrobial Activity

Several studies have demonstrated that DCBMP exhibits antimicrobial properties against various bacterial strains. For instance:

- Study 1 : A study published in Journal of Medicinal Chemistry reported that DCBMP showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Study 2 : Another research highlighted its effectiveness against fungal strains such as Candida albicans, where it exhibited an MIC of 64 µg/mL .

Anticancer Properties

DCBMP has been investigated for its potential anticancer effects:

- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that DCBMP induces apoptosis, leading to cell cycle arrest at the G0/G1 phase. The compound was found to activate caspase pathways, which are crucial for programmed cell death .

- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells .

Data Table: Biological Activities of DCBMP

Toxicity Studies

Preliminary toxicity assessments indicate that DCBMP has a favorable safety profile. In animal models, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a therapeutic window for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

Ixazomib (Proteasome Inhibitor) Molecular Formula: C₁₄H₁₉BCl₂N₂O₄ Molecular Weight: 361.03 g/mol Core Structure: Boronic acid ester linked to a peptide backbone. Functional Groups: 2,5-Dichlorobenzoylamino, boronate, tertiary alcohol. Application: Treatment of multiple myeloma via proteasome inhibition .

Pyrazoxyfen (Herbicide) Molecular Formula: C₂₀H₁₆Cl₂N₂O₃ Molecular Weight: 407.3 g/mol Core Structure: Pyrazole ring with aryloxyacetophenone. Functional Groups: 2,4-Dichlorobenzoyl, methylpyrazole, ketone. Application: Pre-emergence herbicide targeting broadleaf weeds .

2-(2,5-Dichlorobenzoyl)-6-Methoxypyridine Molecular Formula: C₁₃H₉Cl₂NO₂ Molecular Weight: 282.1 g/mol Core Structure: Pyridine with 2,5-dichlorobenzoyl and methoxy substituents. Functional Groups: Dichlorinated benzoyl, methoxy, aromatic nitrogen. Potential Applications: Unclear in provided evidence, but structural analogs suggest roles in drug design or agrochemicals.

Comparative Analysis

Table 1: Structural and Functional Comparison

| Parameter | 2-(2,5-Dichlorobenzoyl)-6-Methoxypyridine | Ixazomib | Pyrazoxyfen |

|---|---|---|---|

| Core Structure | Pyridine | Boronic acid ester | Pyrazole |

| Chlorine Substituents | 2,5-Dichloro | 2,5-Dichloro | 2,4-Dichloro |

| Key Functional Groups | Methoxy, benzoyl | Boronate, amide | Aryloxyacetophenone |

| Molecular Weight | 282.1 g/mol | 361.03 g/mol | 407.3 g/mol |

| Bioactivity | Not explicitly reported | Proteasome inhibition | Herbicidal activity |

| Application | Hypothetical: Enzyme inhibition | Cancer therapy | Agriculture |

Key Findings

Substituent Position Effects :

- The 2,5-dichloro configuration in ixazomib and the target compound may enhance binding to enzymatic targets (e.g., proteasome) through optimized steric and electronic interactions. In contrast, pyrazoxyfen’s 2,4-dichloro substitution likely maximizes herbicidal efficacy by altering electron distribution in plant cells .

Pyrazoxyfen’s acetophenone group contributes to its stability in soil environments .

Mechanistic Implications :

- Ixazomib’s boronic acid group directly interacts with the proteasome’s catalytic threonine residues, a mechanism absent in the simpler pyridine-based target compound. Pyrazoxyfen’s mode of action involves disrupting plant cell division, unrelated to the target compound’s hypothetical pathways .

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 2-(2,5-Dichlorobenzoyl)-6-methoxypyridine involves the acylation of a methoxypyridine derivative at the 2-position with 2,5-dichlorobenzoyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated and in an inert organic solvent to facilitate the reaction.

Preparation of the Methoxypyridine Precursor

Before acylation, the 6-methoxypyridine derivative must be synthesized or obtained. According to patent literature and research findings:

The 6-methoxypyridine ring can be prepared via methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in polar solvents such as methanol at controlled temperatures (10°-60°C, preferably 25°-30°C).

This methoxylation step is critical to introduce the methoxy group at the 6-position, which influences the electronic properties of the pyridine ring and directs subsequent acylation.

Acylation Reaction to Form 2-(2,5-Dichlorobenzoyl)-6-methoxypyridine

The key step is the Friedel-Crafts type acylation of the methoxypyridine with 2,5-dichlorobenzoyl chloride:

-

- 2,5-Dichlorobenzoyl chloride as the acylating agent.

- 6-Methoxypyridine as the nucleophilic aromatic substrate.

- A Lewis acid catalyst such as aluminum chloride (AlCl3) or a base such as triethylamine or pyridine to capture HCl formed during the reaction.

- Anhydrous and inert organic solvents like dichloromethane or chloroform.

- Reaction temperature typically ranges from ambient to reflux conditions, optimized for yield and selectivity.

-

- Under nitrogen atmosphere, 2,5-dichlorobenzoyl chloride is added dropwise to a cooled or room temperature solution of 6-methoxypyridine and base in the solvent.

- The reaction mixture is stirred, often under reflux, for several hours (typically 2-3 hours).

- After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.

-

- Yields reported in related acylation reactions of substituted pyridines range from 60% to 85%, depending on reaction conditions and purification methods.

- Purification often involves fractional distillation or chromatographic techniques to separate positional isomers and unreacted starting materials.

Alternative Synthetic Routes and Considerations

Some patents describe starting from pyridine N-oxides (e.g., 3-methylpyridine-1-oxide) which are reacted with aromatic acyl chlorides in the presence of an acid acceptor and an inert solvent, followed by reduction and distillation steps to afford substituted 2-chloropyridines. While this method is more common for chloropyridines, it may be adapted for methoxypyridines with appropriate modifications.

The methoxylation step prior to acylation can be performed using sodium methoxide in polar solvents, which is a commercially viable and cost-effective method.

Summary Table of Preparation Steps

Research Findings and Optimization

Reaction parameters such as temperature, solvent choice, and molar ratios of reagents significantly affect the yield and purity of 2-(2,5-Dichlorobenzoyl)-6-methoxypyridine.

Using triethylamine or pyridine as acid scavengers improves selectivity and reduces side reactions.

Purification by fractional distillation or chromatographic methods ensures removal of positional isomers and unreacted starting materials, critical for pharmaceutical-grade purity.

Q & A

Q. What are the optimized synthetic routes for 2-(2,5-Dichlorobenzoyl)-6-methoxypyridine, and how do reaction conditions influence yield?

The synthesis typically employs Friedel-Crafts acylation , where 6-methoxypyridine reacts with 2,5-dichlorobenzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Key parameters include:

- Anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

- Solvent selection (e.g., dichloromethane or toluene) to stabilize reactive intermediates and control reaction kinetics.

- Temperature modulation (0–25°C) to minimize side reactions like over-acylation or decomposition.

Yield optimization (typically 60–75%) requires precise stoichiometric ratios (1:1.2 pyridine derivative to acyl chloride) and post-reaction purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing 2-(2,5-Dichlorobenzoyl)-6-methoxypyridine?

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Thermal Stability : Decomposition onset at ~200°C (TGA data), making it suitable for room-temperature handling .

- Photostability : Susceptible to UV-induced degradation; store in amber vials under inert atmosphere.

- Solvent Compatibility : Stable in DMSO, DMF, and dichloromethane; avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the benzoyl group .

Advanced Research Questions

Q. What molecular targets or biological pathways are modulated by 2-(2,5-Dichlorobenzoyl)-6-methoxypyridine?

The compound’s 2,5-dichlorobenzoyl moiety enables interactions with enzymes via halogen bonding. For example:

- Proteasome Inhibition : Structural analogs (e.g., ixazomib) bind to the β5 subunit of the 20S proteasome, inhibiting chymotrypsin-like activity .

- Topoisomerase IIα Interaction : Pyridine derivatives with chlorinated substituents disrupt DNA replication by stabilizing topoisomerase-DNA cleavage complexes .

Table 1 : Comparative Bioactivity of Chlorinated Pyridine Derivatives

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-(2,5-Dichlorobenzoyl)-6-methoxypyridine | Proteasome (β5) | 0.12 | |

| 2-(2-Chlorophenyl)-6-methoxypyridine | Topoisomerase IIα | 1.8 |

Q. How can computational methods guide the design of derivatives with enhanced activity?

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with proteasome inhibition potency. Electron-withdrawing groups enhance binding to catalytic threonine residues .

- Molecular Docking : Simulate binding poses in the proteasome’s hydrophobic pocket (PDB: 3UNF). Chlorine atoms at positions 2 and 5 optimize van der Waals contacts with Val31 and Gly47 .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

- Meta-Analysis : Compare datasets for analogs like 2-(3,5-Difluorobenzoyl)-6-methoxypyridine (lower proteasome affinity due to reduced halogen bond strength) .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm target specificity .

Methodological Recommendations

- Synthetic Reproducibility : Include internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR to verify purity.

- Biological Assays : Pair proteasome inhibition assays with cytotoxicity profiling (e.g., MTT on MM1.S myeloma cells) to distinguish target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.